molecular formula C11H20O4 B8373547 1-Methyl-4-(2-methoxyethoxy)cyclohexanecarboxylic acid

1-Methyl-4-(2-methoxyethoxy)cyclohexanecarboxylic acid

Cat. No. B8373547
M. Wt: 216.27 g/mol
InChI Key: NHXIGJAZISXYSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-(2-methoxyethoxy)cyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C11H20O4 and its molecular weight is 216.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-4-(2-methoxyethoxy)cyclohexanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-4-(2-methoxyethoxy)cyclohexanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Methyl-4-(2-methoxyethoxy)cyclohexanecarboxylic acid

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

4-(2-methoxyethoxy)-1-methylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C11H20O4/c1-11(10(12)13)5-3-9(4-6-11)15-8-7-14-2/h9H,3-8H2,1-2H3,(H,12,13)

InChI Key

NHXIGJAZISXYSD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)OCCOC)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of isobutyl 1-methyl-4-(2-methoxyethoxy)cyclohexanecarboxylate (D68, 27 g, 49.6 mmol), 1,4-dioxane (100 mL) and 3M aqueous sodium hydroxide (100 mL, 300 mmol) was heated at 100° C. for 18 h then cooled and partitioned between water and diethyl ether. The aqueous phase was acidified and extracted with ethyl acetate to give the desired product. Unreacted starting material remained in the ether wash, so the ether was evaporated and the residue dissolved in a mixture of THF (100 mL), methanol (100 mL), and 6M aqueous sodium hydroxide (100 mL) and heated at 65° C. for 18 h then worked up as before to give additional product, which was combined to give 1-methyl-4-(2-methoxyethoxy)cyclohexanecarboxylic acid (9.5 g, 43.9 mmol, 89% yield) as a pale yellow oil.
Name
isobutyl 1-methyl-4-(2-methoxyethoxy)cyclohexanecarboxylate
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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